molecular formula C28H29N5O B2865643 (Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 179173-55-8

(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2865643
CAS No.: 179173-55-8
M. Wt: 451.574
InChI Key: SHRZPPGBHUQHFN-UQQQWYQISA-N
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Description

This product is the chemical compound (Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one. It has the CAS Number 179173-55-8 and a molecular formula of C28H29N5O, corresponding to a molecular weight of 451.57 g/mol . The compound is characterized by its unique structure, which incorporates an imidazo[4,5-c]pyridine moiety linked to a piperidine ring and a (Z)-configured enone chain with an aminophenyl group. While specific biological activity data and mechanism of action for this compound are not widely published in the available literature, its complex structure suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. Scientists are exploring its applications in developing novel therapeutic agents, particularly as a key building block for synthesizing more complex molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with care in a controlled laboratory setting. For complete handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

(Z)-3-(4-aminophenyl)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O/c1-20-31-26-18-30-14-11-27(26)33(20)19-21-12-15-32(16-13-21)28(34)17-25(22-5-3-2-4-6-22)23-7-9-24(29)10-8-23/h2-11,14,17-18,21H,12-13,15-16,19,29H2,1H3/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRZPPGBHUQHFN-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179173-55-8
Record name UR-12715
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJP3E4S4KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, a compound with the CAS number 179173-55-8, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[4,5-c]pyridine moiety, which is known for its diverse biological activities. The structural formula is represented as follows:

C23H26N4O\text{C}_{23}\text{H}_{26}\text{N}_{4}\text{O}

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of several kinases involved in cancer progression, particularly FLT3, which is frequently mutated in acute myeloid leukemia (AML) cases. Inhibitory assays demonstrated significant activity against FLT3 mutants, suggesting a role in targeted cancer therapies .
  • Antiproliferative Effects : In vitro studies have reported that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it was observed to significantly reduce cell viability in MOLM14 cells harboring FLT3 mutations without affecting normal cells like K562 .
  • Mechanism-Based Approaches : The compound's structure allows it to engage in mechanism-based inhibition of critical enzymes involved in tumor growth and survival pathways, including those related to cell cycle regulation and apoptosis induction .

Biological Activity Data

The following table summarizes key biological activity data related to (Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one:

Biological Activity Target Effect Reference
FLT3 InhibitionFLT3 KinasePotent inhibitor
Antiproliferative ActivityMOLM14 CellsReduced cell viability
SelectivityK562 CellsMinimal effect
Mechanism-Based InhibitionVarious EnzymesInduces apoptosis

Case Studies

Several studies have explored the therapeutic implications of this compound:

  • Case Study on AML Treatment : A study focused on the efficacy of (Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one in AML models indicated that it not only inhibited the growth of FLT3-mutant cells but also demonstrated a favorable safety profile compared to existing treatments like gilteritinib .
  • Synergistic Effects with Other Agents : Research has also suggested that this compound may exhibit synergistic effects when combined with other anticancer agents, enhancing overall efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of selected analogs:

Structural and Functional Group Comparisons

Compound Key Structural Features Molecular Formula CAS/ID Hypothesized Bioactivity
Target Compound Imidazo[4,5-c]pyridine, piperidine, (Z)-propenone, 4-aminophenyl C₃₀H₂₈N₄O 179173-55-8 Kinase inhibition, covalent targeting
(3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one Indole-2-one, (Z)-imino, 4-methylphenyl C₁₉H₁₆N₂O 338410-40-5 Tyrosinase inhibition, antimicrobial
(3Z)-3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one Piperidin-4-one, dimethylamino-methylidene, 4-nitrophenyl C₁₄H₁₇N₃O₃ 338757-98-5 Nitric oxide synthase modulation
(3Z)-3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one Piperidin-2-one, hydrazone, 4-fluorophenyl C₁₁H₁₁FN₄O 343375-74-6 Anticancer (topoisomerase inhibition)

Key Structural and Pharmacological Insights

Core Heterocyclic Systems: The target compound’s imidazo[4,5-c]pyridine moiety differentiates it from analogs with simpler heterocycles (e.g., indole-2-one or piperidin-2-one). This group is associated with kinase selectivity, as seen in clinical candidates like cobimetinib .

Substituent Effects: The 4-aminophenyl group in the target compound could improve solubility or enable hydrogen bonding with targets like ATP-binding pockets. Comparatively, 4-nitrophenyl in CAS 338757-98-5 may confer electron-withdrawing effects, altering reactivity or metabolic stability . Fluorophenyl substituents (e.g., CAS 343375-74-6) are often used to modulate lipophilicity and bioavailability .

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